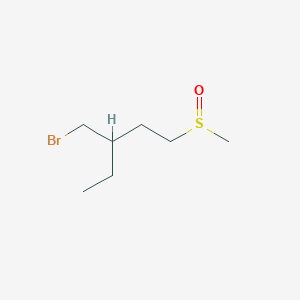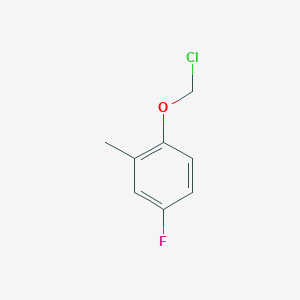
1-(Chloromethoxy)-4-fluoro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)-4-fluoro-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group, a fluorine atom, and a methyl group
Preparation Methods
The synthesis of 1-(Chloromethoxy)-4-fluoro-2-methylbenzene typically involves the chloromethylation of 4-fluoro-2-methylphenol. The reaction is carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)
Reaction Time: 2-4 hours
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-(Chloromethoxy)-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The fluorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or water.
Oxidation: Aqueous KMnO₄ or CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether.
Major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and reduced benzene compounds.
Scientific Research Applications
1-(Chloromethoxy)-4-fluoro-2-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-4-fluoro-2-methylbenzene involves its interaction with specific molecular targets and pathways. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of various bioactive derivatives. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold in medicinal chemistry.
Comparison with Similar Compounds
1-(Chloromethoxy)-4-fluoro-2-methylbenzene can be compared with other similar compounds, such as:
1-(Chloromethoxy)-4-fluoro-2-nitrobenzene: Contains a nitro group instead of a methyl group, leading to different reactivity and applications.
1-(Chloromethoxy)-4-fluoro-2-ethylbenzene: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.
1-(Chloromethoxy)-4-fluoro-2-hydroxybenzene: Contains a hydroxy group instead of a methyl group, influencing its solubility and reactivity.
Properties
Molecular Formula |
C8H8ClFO |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-(chloromethoxy)-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-6-4-7(10)2-3-8(6)11-5-9/h2-4H,5H2,1H3 |
InChI Key |
JSHQEZUGIQRYAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


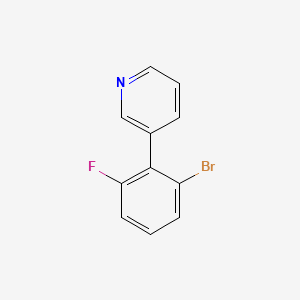
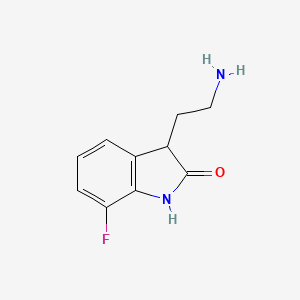
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13209203.png)

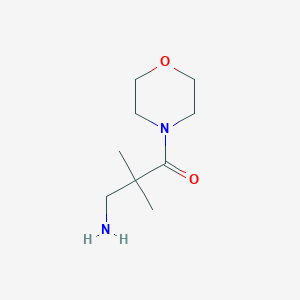

![5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13209238.png)
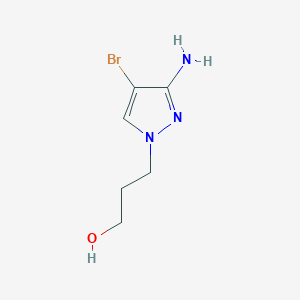
![2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13209246.png)

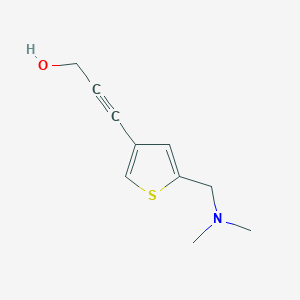

![2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide](/img/structure/B13209268.png)
